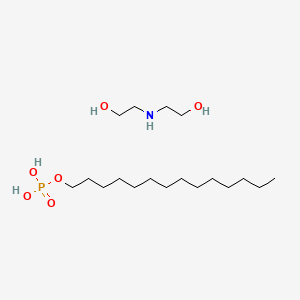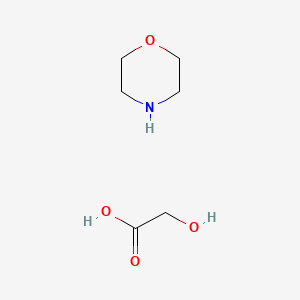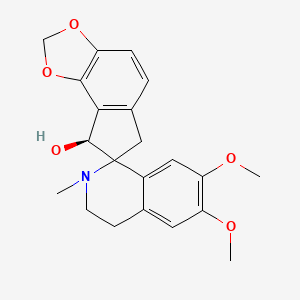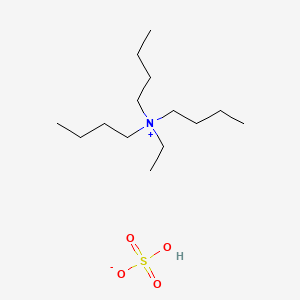
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate: is a chemical compound with the molecular formula C18H42NO6P . It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles and its amphiphilic nature, which makes it useful in formulations requiring emulsification and stabilization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate typically involves the reaction of tetradecyl phosphate with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetradecyl phosphate+Bis(2-hydroxyethyl)amine→Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion, and the product is purified through various techniques such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate can undergo oxidation reactions, especially at the hydroxyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered hydroxyl groups.
Reduction Products: Reduced forms with modified functional groups.
Substitution Products: Compounds with substituted functional groups at the hydroxyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical formulations.
- Acts as an emulsifying agent in the preparation of emulsions.
Biology:
- Employed in the study of cell membranes due to its amphiphilic nature.
- Used in the formulation of biological buffers.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in enhancing the solubility of hydrophobic drugs.
Industry:
- Utilized in the production of personal care products such as shampoos and lotions.
- Used in the formulation of cleaning agents and detergents.
Wirkmechanismus
The mechanism of action of bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. Its amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications.
Molecular Targets and Pathways:
Cell Membranes: The compound can integrate into cell membranes, affecting their fluidity and permeability.
Drug Delivery: It can enhance the delivery of drugs by increasing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate
Comparison:
- Bis(2-hydroxyethyl)ammonium tetradecyl hydrogen phosphate is unique due to its specific chain length, which affects its micelle formation and surfactant properties.
- Bis(2-hydroxyethyl)ammonium dihydrogen phosphate has a shorter chain length, resulting in different emulsification properties.
- Bis(2-hydroxyethyl)ammonium hexadecyl hydrogen phosphate has a longer chain length, which can lead to variations in its surfactant behavior and applications.
Eigenschaften
| 98143-44-3 | |
Molekularformel |
C18H42NO6P |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;6-3-1-5-2-4-7/h2-14H2,1H3,(H2,15,16,17);5-7H,1-4H2 |
InChI-Schlüssel |
ILRIOLRTHYIKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65104-57-6 65104-56-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)




